molecular formula C17H19ClFNO4S B2513555 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide CAS No. 1797893-83-4

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2513555
CAS No.: 1797893-83-4
M. Wt: 387.85
InChI Key: BOBUVGSJZRGXKW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative of significant interest in modern medicinal chemistry and drug discovery research. Sulfonamides represent a privileged pharmacophore in drug design, known for their ability to interact with a diverse range of biological targets. This compound features a complex structure incorporating multiple substituents, including chloro and fluoro groups, which are commonly utilized in lead optimization to fine-tune molecular properties such as potency, metabolic stability, and membrane permeability . The sulfonamide functional group is a key determinant of the molecule's potential activity, as this moiety is found in a wide array of therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anticancer agents . The specific structural motifs present in this compound, particularly the halogenated aromatic systems, are frequently employed in the development of targeted protein degraders and inhibitors of protein-protein interactions, such as MDM2-p53 inhibitors, which are a major focus in oncology research . Researchers can leverage this high-purity compound as a key intermediate in synthetic routes or as a building block for the development of compound libraries. It is strictly for research applications in biochemical assay development, structure-activity relationship (SAR) studies, and mechanism of action investigations. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO4S/c1-17(24-3,13-6-4-5-7-15(13)19)11-20-25(21,22)12-8-9-16(23-2)14(18)10-12/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUVGSJZRGXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Sulfonamide Formation: The final step includes the formation of the sulfonamide group by reacting the intermediate with a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

  • Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may exhibit similar properties, making it a potential agent against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Antiviral Effects : Preliminary studies suggest that compounds with structural similarities to this sulfonamide can inhibit viral replication. For instance, derivatives have shown activity against Hepatitis B Virus (HBV) by modulating host cellular responses.
  • Anticancer Potential : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The compound may influence signaling pathways related to cell survival and proliferation, making it a candidate for oncological applications.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that related sulfonamide derivatives effectively inhibited the growth of Staphylococcus aureus, with IC50 values indicating potent antibacterial activity. These findings suggest that the target compound could be tested against similar pathogens to evaluate its efficacy.
  • Antiviral Activity :
    • In vitro studies on N-phenylbenzamide derivatives indicated significant inhibition of HBV replication, linked to increased levels of APOBEC3G (A3G), an antiviral factor. This suggests that the target compound may possess comparable antiviral properties.
  • Cytotoxicity in Cancer Cells :
    • Investigations into similar sulfonamide compounds revealed their ability to selectively induce cytotoxicity in melanoma cells. One study reported IC50 values around 50 μM, indicating potential for therapeutic applications in resistant cancer types.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibition of Staphylococcus aureus growth; potential against Gram-positive bacteria
AntiviralInhibition of HBV replication; modulation of host antiviral responses
AnticancerInduction of apoptosis in cancer cell lines; selective cytotoxicity observed

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide with structurally related sulfonamide derivatives, emphasizing substituent effects, molecular properties, and hypothetical pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothetical Target/Activity
This compound C₁₇H₁₈ClFNO₄S 401.85 g/mol 3-Cl, 4-OCH₃, 2-(2-fluorophenyl)-2-methoxypropyl Carbonic anhydrase inhibition, CNS targets
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide C₁₇H₁₆ClNO₅S₂ 413.90 g/mol 3-Cl, 4-OCH₃, furan-thiophene-hydroxyethyl Anticancer, antimicrobial
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide C₉H₉ClNO₃S 246.69 g/mol 4-(2-chloroacetyl)phenyl, methylsulfonamide Kinase inhibition (e.g., EGFR)
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₉FN₃O₃S 367.41 g/mol Pyrimidine core, 4-fluorophenyl, isopropyl, formyl, methylsulfonamide Antiviral, protease inhibition

Key Observations :

The methoxypropyl chain may reduce metabolic degradation relative to smaller alkyl groups (e.g., methylsulfonamide in ), as inferred from steric shielding effects.

Electronic Effects :

  • The 3-chloro-4-methoxy pattern on the benzene ring is conserved across analogs, suggesting a role in π-π stacking or hydrogen bonding with enzyme active sites.
  • Fluorine in the 2-fluorophenyl group (target compound) versus thiophene/furan heterocycles () modulates electron-withdrawing/donating properties, affecting binding affinity.

Hypothetical Targets :

  • The target compound’s sulfonamide group aligns with carbonic anhydrase inhibitors (e.g., acetazolamide), though activity requires experimental validation.
  • Pyrimidine-based sulfonamides () often target viral proteases or kinases due to their planar heterocyclic cores.

Synthetic and Analytical Methods :

  • Structural characterization of such compounds relies on crystallographic tools (SHELX , ORTEP-3 ) , while synthetic routes typically involve sulfonylation and amine alkylation.

Biological Activity

3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, which are critical for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}ClFNO3_3S
  • Molecular Weight : 345.82 g/mol
  • CAS Number : 1540134-53-9

Antitumor Activity

Research indicates that sulfonamide derivatives, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Studies have shown that certain sulfonamide derivatives possess selective cytotoxicity against human tumor cells while sparing normal cells. This selective action is crucial for developing effective cancer therapies with minimal side effects .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The compound may exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Mechanism of Action : Sulfonamides typically inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), an essential component in the synthesis of folate necessary for bacterial growth .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern.

  • Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, which can be relevant in treating infections caused by Helicobacter pylori, a bacterium implicated in peptic ulcers and gastric cancer .

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various sulfonamide derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against melanoma cells. The study utilized MTT assays to quantify cell viability and determined a dose-dependent response, highlighting the potential of these compounds as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar sulfonamide derivatives against common pathogens. The findings indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, suggesting their utility in developing new antibiotics .

Data Summary Table

Activity Type Effect Reference
CytotoxicitySelective against tumor cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionUrease inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide, and how can reaction intermediates be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React 4-methoxybenzenesulfonyl chloride with a substituted amine precursor (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Chlorination : Introduce the chloro substituent at the 3-position via electrophilic aromatic substitution using chlorinating agents like N-chlorosuccinimide (NCS) in dichloromethane .

  • Intermediate Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Adjust stoichiometry to minimize byproducts like over-chlorinated derivatives .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl proton splitting patterns and methoxy group integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and rules out isotopic impurities .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: acetone/water) and refine using SHELXL (R-factor < 0.05) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Parameterize the fluorophenyl and sulfonamide groups for accurate van der Waals and electrostatic interactions .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
  • Quantum Mechanical (QM) Calculations : Apply DFT (B3LYP/6-31G**) to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictory data in solubility and bioactivity assays be resolved?

  • Methodological Answer :

  • Solubility Discrepancies :
  • Test solubility in DMSO, PBS, and simulated gastric fluid. Use HPLC to quantify dissolved fractions and correlate with logP values (predicted via ChemAxon) .
  • Bioactivity Variability :
  • Standardize assay conditions (e.g., cell line passage number, serum-free media). Perform dose-response curves (IC50_{50}) with triplicate technical replicates. Validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers. Confirm absolute configuration via circular dichroism (CD) spectroscopy or X-ray crystallography .
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling or organocatalysts (e.g., L-proline) to control stereochemistry at the methoxypropyl center .

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